Superior Cellular Potency: Ripk1-IN-21 vs. GSK2982772 in TNFα-Induced Necroptosis
In a head-to-head comparison using a TNFα-induced U937 cell necrosis model, Ripk1-IN-21 (Compound 21) achieved an IC50 of <0.5 nM, while the clinical candidate GSK2982772 exhibited approximately 10-fold weaker activity [1][2]. This quantitative difference is attributed to Ripk1-IN-21's unique ability to occupy both the allosteric and ATP-binding pockets of RIPK1 [3].
| Evidence Dimension | Cellular IC50 (TNFα-induced U937 necroptosis) |
|---|---|
| Target Compound Data | <0.5 nM |
| Comparator Or Baseline | GSK2982772: ~10-fold higher IC50 (approximately 5 nM based on relative potency difference) |
| Quantified Difference | Ripk1-IN-21 is approximately 10-fold more potent |
| Conditions | TNFα-induced U937 cell necrosis model |
Why This Matters
Higher cellular potency reduces the required compound concentration in cell-based assays, minimizing off-target effects and enabling more robust and reproducible experimental results.
- [1] Shanghai Institute of Materia Medica News. Researchers Design Highly Selective RIPK1 Inhibitors with 'Allosteric + Competitive' Dual Action Mode. Bioon.com, December 21, 2021. View Source
- [2] iCell Bioscience News. Study Reveals a Class of Highly Active and Selective RIPK1 Inhibitors with a Novel Mode of Action. iCellbioscience.com, December 21, 2021. View Source
- [3] Yang X, Lu H, Xie H, Zhang B, Nie T, Fan C, Yang T, Xu Y, Su H, Tang W, Zhou B. Potent and Selective RIPK1 Inhibitors Targeting Dual-Pockets for the Treatment of Systemic Inflammatory Response Syndrome and Sepsis. Angew Chem Int Ed Engl. 2022;61(5):e202114922. View Source
